molecular formula C23H26N4O3S2 B3205053 N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide CAS No. 1040639-36-8

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B3205053
CAS No.: 1040639-36-8
M. Wt: 470.6 g/mol
InChI Key: HGJZCNURDGUMFH-UHFFFAOYSA-N
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Description

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target oxidoreductase proteins . Oxidoreductases are enzymes involved in oxidation-reduction reactions, which are crucial for various biological processes.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit significant antimicrobial activity . This suggests that the compound may interact with its targets, possibly oxidoreductase proteins, to inhibit their function and thus exert an antimicrobial effect.

Biochemical Pathways

Given the potential antimicrobial activity, it can be inferred that the compound may interfere with essential biochemical pathways in microbes, leading to their inhibition or death .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action may include the inhibition or killing of bacterial and fungal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . The intermediate product is then reacted with benzenesulfonyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of a thiazole ring and a benzenesulfonamide group, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c28-22(27-15-13-26(14-16-27)17-19-7-3-1-4-8-19)12-11-20-18-31-23(24-20)25-32(29,30)21-9-5-2-6-10-21/h1-10,18H,11-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJZCNURDGUMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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